Isomer-Specific Catalytic Efficiency
The kinetic competence of the two positional isomers of 2-hydroxyglutaryl-CoA differs dramatically. When tested with purified glutaconate CoA-transferase from Acidaminococcus fermentans, the V/Km ratio for the 1-isomer was 80 times higher than that for the 5-isomer [1].
| Evidence Dimension | Catalytic efficiency (V/Km) |
|---|---|
| Target Compound Data | V/Km relative to 5-isomer = 1 (baseline) |
| Comparator Or Baseline | 2-Hydroxyglutaryl-1-CoA: V/Km = 80-fold higher than 5-isomer |
| Quantified Difference | The 1-isomer is 80-fold more catalytically efficient than the 5-isomer. |
| Conditions | Assay with purified glutaconate CoA-transferase from Acidaminococcus fermentans, pH 7.0, 37°C. |
Why This Matters
This data proves that 2-hydroxyglutaryl-5-CoA is not a competent substrate for the key metabolic CoA-transferase, meaning it cannot functionally replace the biologically active 1-isomer in any *in vivo* or *in vitro* enzymatic pathway.
- [1] Klees, A. G., Linder, D., & Buckel, W. (1991). Synthesis and properties of (R)-2-hydroxyglutaryl-1-CoA. (R)-2-hydroxyglutaryl-5-CoA, an erroneous product of glutaconate CoA-transferase. Biological Chemistry Hoppe-Seyler, 372(5), 319-324. DOI: 10.1515/bchm3.1991.372.1.319. View Source
